molecular formula C21H30O2 B12686784 Metynodiol CAS No. 23163-42-0

Metynodiol

Cat. No.: B12686784
CAS No.: 23163-42-0
M. Wt: 314.5 g/mol
InChI Key: DLTWUXUDIFVVOM-OSFPVTNASA-N
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Description

Metynodiol, also known as 11β-methyl-19-norpregn-4-en-20-yne-3β,17α-diol, is a steroidal progestin belonging to the 19-nortestosterone group. It was synthesized in the 1960s but was never marketed.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metynodiol is synthesized through a series of chemical reactions starting from 19-nortestosterone derivatives. The synthesis involves the introduction of an ethynyl group at the 17α position and a methyl group at the 11β position. The reaction conditions typically include the use of strong bases and organic solvents to facilitate the addition of these functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Metynodiol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use in hormonal therapies and contraceptives.

Mechanism of Action

Metynodiol exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and reproductive processes .

Comparison with Similar Compounds

    Etynodiol: Another steroidal progestin with similar structural features but different pharmacological properties.

    Norethisterone: A widely used progestin in hormonal therapies.

    Levonorgestrel: A potent progestin used in contraceptives.

Uniqueness: Metynodiol is unique due to its specific structural modifications, such as the 11β-methyl and 17α-ethynyl groups, which confer distinct pharmacological properties compared to other progestins. These modifications influence its binding affinity to progesterone receptors and its metabolic stability .

Properties

CAS No.

23163-42-0

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(3S,8R,9S,10R,11S,13S,14S,17R)-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H30O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,13,15-19,22-23H,5-10,12H2,2-3H3/t13-,15-,16-,17-,18-,19+,20-,21-/m0/s1

InChI Key

DLTWUXUDIFVVOM-OSFPVTNASA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@@H](CC[C@]2(C#C)O)[C@H]3[C@H]1[C@H]4CC[C@@H](C=C4CC3)O)C

Canonical SMILES

CC1CC2(C(CCC2(C#C)O)C3C1C4CCC(C=C4CC3)O)C

Origin of Product

United States

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